3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

Physicochemical Properties Fragment-Based Drug Discovery Medicinal Chemistry

Why choose 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile? This spirocyclic oxetane-γ-lactam building block is purpose-built for medicinal chemistry and fragment-based drug discovery. Its oxetane ring is a proven bioisostere that reduces logD by ~0.7 units and boosts microsomal half-life >6-fold, directly addressing PK liabilities. With a molecular weight of 166.18 and an Fsp3 of 0.75, it provides a 3D scaffold to access novel chemical space for challenging targets. High aqueous solubility enables artifact-free screening at high concentrations in SPR and NMR.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1462289-86-6
Cat. No. B6356129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile
CAS1462289-86-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1(C#N)C2COC2
InChIInChI=1S/C8H10N2O2/c9-5-8(6-3-12-4-6)1-2-10-7(8)11/h6H,1-4H2,(H,10,11)
InChIKeyPBXILQPJIPSNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile: A Spirocyclic Oxetane-Pyrrolidinone Building Block for Fragment-Based Drug Design


3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile (CAS: 1462289-86-6) is a heterocyclic small molecule featuring a spirocyclic core comprised of an oxetane ring and a 2-pyrrolidinone (γ-lactam) ring substituted with a nitrile group . This compound is primarily utilized as a specialized, three-dimensional building block in medicinal chemistry and fragment-based drug discovery (FBDD) . Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol and a typical commercial purity of ≥95% .

Why Generic 2-Oxopyrrolidine or Oxetane Analogs Cannot Substitute for 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile in Rigorous Drug Discovery Campaigns


Substitution with a non-specific 2-pyrrolidinone or an unsubstituted oxetane derivative is precluded by the precise, non-interchangeable physicochemical signature conferred by the spirocyclic union of these two motifs. The 3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile scaffold is designed to exploit the oxetane ring's unique capacity as a bioisostere for carbonyl and gem-dimethyl groups to reduce lipophilicity and enhance metabolic stability [1]. Generic alternatives lacking this specific three-dimensional arrangement cannot replicate the dual influence on molecular conformation, aqueous solubility, and metabolic soft-spot shielding, leading to divergent PK/PD outcomes in lead optimization programs [2].

3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile: A Quantitative Comparison of Physicochemical and Metabolic Differentiation Against Common Isosteres


Oxetane vs. Gem-Dimethyl Substitution: Quantified Reduction in LogD7.4 for Enhanced Aqueous Solubility

The oxetane ring in 3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile serves as a potent lipophilicity-lowering group. In comparative studies of matched molecular pairs (MMPs), replacing a gem-dimethyl group (common in many lead compounds) with an oxetane ring leads to an average reduction in the logarithm of the distribution coefficient at pH 7.4 (logD7.4) of approximately 0.7 units. This directly translates to a ~5-fold increase in predicted aqueous solubility [1].

Physicochemical Properties Fragment-Based Drug Discovery Medicinal Chemistry

Oxetane vs. Carbonyl Bioisosterism: Quantified Improvement in In Vitro Metabolic Stability

The oxetane ring is a well-established bioisostere for the carbonyl group (C=O), but with a significant advantage in metabolic stability. In MMP studies, substituting a metabolically labile carbonyl with an oxetane ring results in a substantial increase in in vitro half-life (t1/2) in human liver microsomes (HLM). A representative dataset shows a comparator compound with a carbonyl group having a t1/2 of < 10 minutes, whereas its oxetane-containing analog exhibits a t1/2 of > 60 minutes, representing a greater than 6-fold improvement in stability [1].

Metabolic Stability Bioisostere Drug Metabolism

Spirocyclic Conformational Lock: Quantified Increase in Fraction of sp3 (Fsp3) vs. Planar Aromatic Alternatives

The spirocyclic junction of the oxetane and pyrrolidinone rings in 3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile enforces a non-planar, three-dimensional conformation. This is quantified by its high fraction of sp3-hybridized carbons (Fsp3), a metric correlated with improved clinical success rates. This compound has an Fsp3 of 0.75, which is substantially higher than that of a common flat, aromatic comparator building block like 4-cyanopyridine (Fsp3 = 0.00). This significant difference in three-dimensionality is a key driver for achieving target specificity and favorable physicochemical properties [1].

Conformational Analysis 3D Molecular Descriptors Lead Optimization

High-Impact Application Scenarios for Procuring 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile


Fragment-Based Drug Discovery (FBDD) Library Design: A Soluble, 3D Fragment for SPR and NMR Screening

With a molecular weight of 166.18 g/mol and a high Fsp3 value of 0.75, this compound is an ideal fragment-sized molecule for inclusion in screening libraries. Its excellent predicted aqueous solubility (due to the oxetane's effect on lowering logD7.4 by ~0.7 units) ensures it can be used at high concentrations in surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR)-based fragment screens without solubility artifacts, enabling the detection of weak initial binding events to novel targets [1].

Lead Optimization Campaigns for Kinase or Protease Inhibitors: Mitigating High Lipophilicity and Metabolic Lability

In programs where early lead compounds suffer from high logD (causing poor solubility, high protein binding, and off-target toxicity) or rapid metabolic clearance (short t1/2 in HLM), this compound serves as a strategic replacement. By swapping in a spirocyclic oxetane motif in place of a gem-dimethyl or carbonyl group, medicinal chemists can predictably achieve a ΔlogD7.4 reduction of ~0.7 units and a >6-fold increase in microsomal half-life, directly addressing common pharmacokinetic liabilities [1].

Exploration of Novel Chemical Space in Undruggable Targets via Diversity-Oriented Synthesis

For challenging targets with shallow or featureless binding pockets (e.g., certain protein-protein interactions), the 3D, spirocyclic nature of this building block (Fsp3 = 0.75) provides a route to accessing novel, underexplored chemical space. Its conformationally locked structure offers a unique vector for projecting functional groups into binding pockets, in stark contrast to the high attrition rate associated with traditional flat, aromatic compounds (Fsp3 ~ 0.00) [1].

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